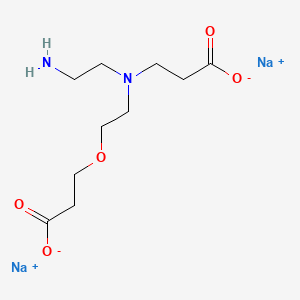

Disodium cocoamphodipropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

68411-57-4 |

|---|---|

Formule moléculaire |

C10H18N2Na2O5 |

Poids moléculaire |

292.24 g/mol |

Nom IUPAC |

disodium;3-[2-aminoethyl-[2-(2-carboxylatoethoxy)ethyl]amino]propanoate |

InChI |

InChI=1S/C10H20N2O5.2Na/c11-3-5-12(4-1-9(13)14)6-8-17-7-2-10(15)16;;/h1-8,11H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |

Clé InChI |

KJDVLQDNIBGVMR-UHFFFAOYSA-L |

SMILES |

C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Autres numéros CAS |

68411-57-4 |

Synonymes |

eta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts cocoamphodiproprionate disodium cocoamphodipropionate |

Origine du produit |

United States |

Foundational & Exploratory

Disodium Cocoamphodipropionate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Disodium Cocoamphodipropionate is typically supplied as a clear, pale yellow to amber liquid.[1] It is a salt-free, multi-functional surfactant known for its stability in high-electrolyte and alkaline formulations.[3] Key quantitative data are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source |

| Appearance | Pale yellow to amber liquid | [1] |

| Odor | Faint fruity odor | [4] |

| Solubility | Soluble in water | [5] |

| Stability | Stable | [5] |

| Biodegradability | Biodegradable | [3][5] |

Table 2: Physical and Chemical Data

| Parameter | Value | Source |

| Identifiers | ||

| CAS Number | 68411-57-4 | [1][6] |

| EINECS/ELINCS No | 270-131-8 | [1] |

| Molecular Information | ||

| Molecular Formula | C10H18N2Na2O5 (representative) | [1][6] |

| Molecular Weight | 292.24 g/mol (representative) | [6][7] |

| Physical Constants | ||

| Melting Point | -7 °C (19 °F) | [8] |

| Boiling Point | 90 °C (194 °F) | [8] |

| Flash Point | 61.1 - 65 °C (142.0 - 149 °F) | [8] |

| Solution Properties | ||

| pH (1% solution) | 7.0 - 10.0 | [5] |

| pH (as is) | 9 - 10 | [8] |

| Actives Content | ≥ 30.0% | [5] |

Chemical Structure

This compound is not a single chemical entity but rather a mixture of N-coco acyl derivatives. The "coco" portion refers to the fatty acid profile derived from coconut oil. The core structure is based on the reaction of these fatty acids with an aminoethyl-aminoethanol derivative, followed by carboxymethylation. The IUPAC name for a representative structure is disodium;3-[2-aminoethyl-[2-(2-carboxylatoethoxy)ethyl]amino]propanoate.[6]

A schematic representation of the structure is provided below, where 'R' represents the alkyl chains from coconut fatty acids.

Synthesis Pathway

The production of this compound involves a multi-step chemical synthesis.[1] The process begins with the reaction of coconut fatty acids with diethanolamine, which is then further reacted with sodium chloroacetate. An alternative pathway described involves the reaction of 2-alkyl imidazoline (B1206853) (derived from a fatty acid and aminoethylethanolamine) with methyl acrylate (B77674), followed by saponification with an alkali metal hydroxide.[9]

A simplified logical workflow for the synthesis is outlined below.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are proprietary and not extensively published in peer-reviewed literature. However, standard methods for the analysis of surfactants can be applied to determine its properties.

4.1 Determination of Active Surfactant Content

The active surfactant concentration is a critical quality control parameter. Standard titrimetric and chromatographic methods are typically employed.

-

Methodology: A common approach involves a two-phase titration. A known weight of the surfactant solution is dissolved in a suitable solvent system (e.g., water and chloroform). An indicator is added, and the solution is titrated with a standard anionic or cationic surfactant solution. The endpoint is determined by a color change in one of the phases.

-

Referenced Standard: GB/T 13173 Surface active agents -- Detergents -- Testing methods.[5]

4.2 pH Measurement

The pH of the supplied solution and a diluted solution are important for formulation compatibility.

-

Methodology: The pH is measured using a calibrated pH meter. For a 1% solution, a specific weight of the this compound solution is diluted in deionized water to the final concentration before measurement.

-

Referenced Standard: GB/T 6368 Surface active agents -- Determination of pH of aqueous solution -- Potentiometric method.[5]

4.3 Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as amide C=O, carboxylate COO-, and C-N bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the overall structure and identifying the different alkyl chains from the coconut oil source.

The logical workflow for the characterization of a this compound sample is depicted below.

Conclusion

This compound is a complex amphoteric surfactant with a well-established role in the personal care industry. Its chemical properties, including mildness, good foaming ability, and stability, make it a valuable ingredient in a wide range of cleansing products. While its nature as a mixture of coco-acyl derivatives complicates a precise structural and molecular weight definition, representative structures and data provide a strong basis for its application in research and formulation development. The application of standard analytical techniques is essential for the quality control and characterization of this versatile surfactant.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. This compound | Cosmetic Ingredients Guide [ci.guide]

- 4. Buy this compound from brenntag Taiwan suppliers | 68411-57-4 | Brenntag [brenntag.com]

- 5. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 6. This compound | C10H18N2Na2O5 | CID 6455953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. univarsolutions.com [univarsolutions.com]

- 9. US5942627A - Concentrated amphocarboxylpropionate surfactants produced from methyl acrylate and 2-alkyl imidazoline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Disodium Cocoamphodipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway and reaction mechanism for disodium (B8443419) cocoamphodipropionate, a widely used amphoteric surfactant. The synthesis is a multi-step process beginning with the formation of a key intermediate, 2-coco-imidazoline, from coconut fatty acids and aminoethylethanolamine. This intermediate subsequently undergoes a Michael addition with methyl acrylate (B77674), followed by saponification to yield the final product. This document details the underlying chemical principles, reaction conditions, and provides a framework for the experimental protocol.

Introduction

Disodium cocoamphodipropionate is an amphoteric surfactant valued for its mildness, excellent foaming properties, and stability over a broad pH range.[1] It finds extensive application in personal care products such as shampoos, facial cleansers, and baby products, as well as in industrial and household cleaners.[2] Chemically, it is the disodium salt of an N-cocoacyl derivative of N-(2-aminoethyl)-N'-[2-(2-carboxyethoxy)ethyl]-beta-alanine. Understanding its synthesis is critical for process optimization, quality control, and the development of novel surfactant systems.

Primary Synthesis Pathway

The most commercially viable synthesis of this compound proceeds through a two-stage process:

Stage 1: Synthesis of 1-hydroxyethyl-2-coco-imidazoline

The initial step involves the condensation reaction between coconut fatty acids and aminoethylethanolamine (AEEA) to form the heterocyclic intermediate, 1-hydroxyethyl-2-coco-imidazoline.

Stage 2: Synthesis of this compound

This stage involves two sequential reactions:

-

Michael Addition: The synthesized imidazoline (B1206853) intermediate reacts with methyl acrylate in a Michael addition reaction.

-

Saponification: The resulting ester is then saponified using sodium hydroxide (B78521) to yield the final disodium salt.

A visual representation of the overall synthesis pathway is provided below.

Reaction Mechanisms

Formation of 1-hydroxyethyl-2-coco-imidazoline

The formation of the imidazoline ring occurs through a condensation reaction. The carboxylic acid group of the coconut fatty acid reacts with the primary amine of AEEA to form an amide intermediate. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the 1-hydroxyethyl-2-coco-imidazoline.

Michael Addition of Methyl Acrylate

The nitrogen atom in the imidazoline ring acts as a nucleophile and attacks the electron-deficient β-carbon of methyl acrylate (an α,β-unsaturated ester). This is a classic Michael addition reaction. The reaction proceeds in two steps, with the first mole of methyl acrylate reacting significantly faster than the second.

Saponification

The final step is the hydrolysis of the two ester groups of the intermediate under basic conditions. The hydroxide ions from sodium hydroxide attack the carbonyl carbons of the ester groups, leading to the formation of two carboxylate anions and two molecules of methanol. This results in the formation of the disodium salt of the cocoamphodipropionate.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature and are intended as a guide for laboratory-scale synthesis.

Synthesis of 1-hydroxyethyl-2-coco-imidazoline

-

Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and a distillation condenser is charged with aminoethylethanolamine.

-

Reactant Addition: Coconut fatty acid is added to the flask with continuous stirring. The molar ratio of AEEA to coconut fatty acid is typically 1:1.

-

Reaction Conditions: The mixture is heated to approximately 140°C under reduced pressure (e.g., 200 mm Hg). The temperature is then gradually increased to 190-220°C to facilitate the cyclization and removal of water.[3][4][5][6][7]

-

Monitoring and Completion: The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Purification: The crude product can be used directly in the next step or purified by vacuum distillation to remove any unreacted starting materials.

Synthesis of this compound

-

Reaction Setup: A reaction vessel is charged with the 1-hydroxyethyl-2-coco-imidazoline synthesized in the previous step.

-

Michael Addition: Methyl acrylate is added to the imidazoline. The molar ratio of imidazoline to methyl acrylate is typically between 1:1.3 and 1:2.4. The reaction is carried out at a temperature of 60-90°C for 5 to 8 hours. The reaction is initially conducted in the substantial absence of water.

-

Controlled Water Addition: After a significant portion of the methyl acrylate has reacted (typically after the addition of at least 1.3 moles of methyl acrylate per mole of imidazoline), a controlled amount of water (0.3 to 2 moles per mole of imidazoline) is added to the reaction mixture. This has been shown to improve the reaction rate and reduce the formation of by-products.

-

Saponification: An aqueous solution of sodium hydroxide is then added to the reaction mixture to saponify the ester groups. The mixture is heated to approximately 90°C to ensure complete saponification.

-

Final Product: The final product is an aqueous solution of this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Imidazoline Synthesis | ||

| AEEA:Coconut Fatty Acid Molar Ratio | 1:1 | [3][4] |

| Initial Reaction Temperature | 140°C | [3][4][5][6][7] |

| Final Reaction Temperature | 190-220°C | [3][4][5][6][7] |

| Pressure | Reduced (e.g., 200 mm Hg) | [3][4][5][6][7] |

| This compound Synthesis | ||

| Imidazoline:Methyl Acrylate Molar Ratio | 1:1.3 to 1:2.4 | |

| Michael Addition Temperature | 60-90°C | |

| Michael Addition Time | 5-8 hours | |

| Water Addition (moles per mole imidazoline) | 0.3 - 2.0 | |

| Saponification Temperature | ~90°C |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Conclusion

The synthesis of this compound is a well-established industrial process. The key steps involve the formation of an imidazoline intermediate followed by a Michael addition and saponification. Understanding the reaction parameters and mechanisms is essential for producing a high-quality product with the desired surfactant properties. Further research could focus on optimizing reaction conditions to improve yields, reduce by-product formation, and enhance the sustainability of the manufacturing process. The analytical techniques outlined provide a robust framework for the characterization and quality control of the synthesized surfactant.

References

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. specialchem.com [specialchem.com]

- 3. EP0002943A1 - Process for the manufacture of imidazolines - Google Patents [patents.google.com]

- 4. US4212983A - Manufacture of imidazoline compounds - Google Patents [patents.google.com]

- 5. Process for the manufacture of imidazolines - Patent 0002943 [data.epo.org]

- 6. data.epo.org [data.epo.org]

- 7. data.epo.org [data.epo.org]

Physicochemical Properties of Disodium Cocoamphodipropionate in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and General Properties

Disodium cocoamphodipropionate is a complex mixture of compounds with the "coco" designation referring to the fatty acid distribution derived from coconut oil. Its representative chemical structure features a hydrophilic head with both anionic and cationic charges, and a hydrophobic tail derived from coconut fatty acids.

General Properties of this compound

| Property | Description | References |

| INCI Name | This compound | [4][5] |

| CAS Number | 68604-71-7 | [2] |

| Appearance | Clear to hazy amber liquid | [4][5] |

| Solubility | Soluble in water | [2][5] |

| Stability | Stable in strong alkaline systems and over a broad pH range. | [4][6][7] |

| Actives Content | Typically supplied as a 38-42% active solution in water. | [7] |

pH of Aqueous Solutions

The pH of commercially available this compound solutions is typically in the alkaline range. The pH of a solution containing this surfactant can influence its properties and the overall stability of a formulation.

pH of this compound Solutions

| Product | pH (as is, unless otherwise specified) | References |

| AMPHOSOL® 2CSF | 9.0 - 10.0 | [8] |

| Mackam® 2CSF-40CG | 9.0 - 10.0 | [9] |

| Miranol® C2M SF CONC | 9.4 - 9.8 (at 30°C) | [5] |

| 1% Solution | 7.0 - 10.0 (at 25°C) | [2] |

Surface Activity and Micellization

As a surfactant, this compound reduces the surface tension of water. When the concentration of the surfactant in an aqueous solution reaches a certain point, known as the Critical Micelle Concentration (CMC), the molecules begin to aggregate into micelles. This is a critical parameter as many of the surfactant's properties, such as detergency and solubilization, are most effective at or above the CMC.

While a specific CMC value for this compound is not found in the reviewed literature, it is a fundamental property that can be determined experimentally.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Tensiometry

This protocol outlines the procedure for determining the CMC of this compound using the Wilhelmy plate method, a common technique for measuring surface tension.

Materials and Equipment:

-

Tensiometer (e.g., Krüss, Biolin Scientific)

-

Wilhelmy plate (platinum)

-

Glass or plastic beakers

-

Magnetic stirrer and stir bars

-

Precision balance

-

Volumetric flasks and pipettes

-

High-purity water (e.g., deionized, distilled)

-

This compound solution of known concentration

-

Acetone (B3395972) or ethanol (B145695) for cleaning

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration known to be above the expected CMC.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution in volumetric flasks to cover a range of concentrations both below and above the expected CMC. A logarithmic dilution series is often effective.

-

Instrument Setup and Calibration:

-

Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., acetone or ethanol) and then flame it with a Bunsen burner until it glows red to remove any organic contaminants.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water, which has a well-known surface tension (approximately 72.8 mN/m at 20°C).

-

-

Measurement:

-

Start with the most dilute solution to minimize contamination.

-

Pour the solution into a clean beaker with a magnetic stir bar and place it on the tensiometer's sample stage.

-

Immerse the Wilhelmy plate into the solution.

-

Allow the system to equilibrate and record the surface tension reading once it stabilizes.

-

Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration. Ensure the plate is thoroughly cleaned and dried between each measurement.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will typically show two distinct linear regions. The first region will have a steep negative slope as the surface tension decreases with increasing surfactant concentration. The second region, above the CMC, will be nearly horizontal, indicating that the surface is saturated with surfactant molecules and micelles are forming in the bulk solution.

-

The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.

-

References

- 1. specialchem.com [specialchem.com]

- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. researchgate.net [researchgate.net]

- 5. Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2855652B1 - Surfactant composition - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. cosmileeurope.eu [cosmileeurope.eu]

Disodium cocoamphodipropionate CAS number and molecular formula.

Executive Summary: This document provides a comprehensive technical overview of Disodium (B8443419) Cocoamphodipropionate, an amphoteric surfactant widely utilized in the personal care, cosmetic, and industrial cleaning sectors. It details the compound's chemical identity, physicochemical properties, synthesis pathway, and mechanisms of action. This guide is intended for researchers, scientists, and formulation professionals, offering detailed experimental protocols for performance evaluation and summarizing key toxicological data to support research and product development.

Chemical Identity

Disodium Cocoamphodipropionate is an amphoteric surfactant derived from coconut oil fatty acids. Its structure contains both an anionic carboxylate group and a cationic amino group, allowing it to exhibit a range of properties depending on the formulation's pH.

CAS Number: 68411-57-4[1][2][3]

Molecular Formula: C₁₀H₁₈N₂Na₂O₅[4][5]

Synonyms:

-

beta-Alanine, N-(2-aminoethyl)-N-[2-(2-carboxyethoxy)ethyl]-, N-coco acyl derivs., disodium salts[5]

-

N-(2-Coconut oil amidoethyl)-N-(2-(2-carboxyethyl)oxyethyl)-beta-aminopropionic acid, disodium salt

Physicochemical Properties

This compound is typically supplied as a clear, amber-colored aqueous solution, commonly at concentrations of 38-50% active solids.[2] The data for the pure compound is not extensively available in public literature; however, key properties of its commercial forms and related compounds are summarized below.

| Property | Value / Description | Source(s) |

| Molecular Weight | 292.24 g/mol | [4] |

| Appearance | Pale yellow to amber liquid (as an aqueous solution) | [5] |

| Solubility | Soluble in water | |

| pH (as supplied) | 8.5 - 10.5 (for a 38-42% active solution) | |

| Log Kow (Octanol/Water) | Data not available for this specific compound. A structurally similar compound, Sodium Lauroamphoacetate, has a calculated Log Kow of -1, indicating high water solubility. | |

| Critical Micelle Conc. | Specific data not publicly available. The CMC for related amphoacetates has been reported in the range of 150-262 mg solids/L. |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process. While specific industrial protocols are proprietary, the general chemical pathway involves two primary stages:

-

Formation of 2-Alkyl Imidazoline (B1206853): Coconut fatty acids are reacted with aminoethylethanolamine (AEEA) to form a 2-alkyl (coco) imidazoline intermediate.

-

Alkylation and Saponification: The imidazoline intermediate is then reacted with an acrylic acid derivative, followed by saponification with a sodium salt to yield the final this compound structure.

A potential impurity from this synthesis route is the starting reactant, aminoethylethanolamine (AEEA).

Mechanism of Action

Surfactant and Hydrotrope Activity

As an amphoteric surfactant, this compound reduces the surface tension of water, allowing oils and dirt to be emulsified and washed away. Its molecules arrange themselves at the oil-water interface, with the lipophilic "coco" tail penetrating the oil and the hydrophilic head remaining in the water.

It is also an effective hydrotrope, capable of increasing the solubility of other surfactants and ingredients in high-electrolyte or high-alkaline formulations. This makes it valuable for creating stable, concentrated liquid detergents.

pH-Dependent Properties

The amphoteric nature of this compound means its net charge is dependent on the pH of the solution. In alkaline solutions, the carboxylic acid groups are deprotonated, giving the molecule a net anionic charge. In acidic conditions, the amino group becomes protonated, leading to a net cationic charge. This behavior influences its interaction with skin, hair, and other formulation components.

Antimicrobial Mechanism

Like many surfactants, this compound exhibits antimicrobial properties. The primary mechanism involves the disruption of the microbial cell membrane. The lipophilic tail of the surfactant molecule intercalates into the lipid bilayer of the cell membrane, compromising its structural integrity. This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis.

Experimental Protocols

The following sections provide detailed methodologies for evaluating the key performance characteristics of this compound and similar surfactants.

Protocol: Foam Height and Stability Assessment (Modified Ross-Miles Method)

Objective: To determine the initial foam volume and the stability of the foam over time, based on the principles of ASTM D1173.

Materials:

-

1% (w/v) solution of this compound in deionized water.

-

1000 mL jacketed glass column (Ross-Miles apparatus).

-

250 mL pipette with a specified orifice.

-

Stopwatch.

-

Water bath for temperature control (e.g., 25°C).

Procedure:

-

Equilibrate the Ross-Miles apparatus and the surfactant solution to the desired temperature (25°C).

-

Add 50 mL of the surfactant solution to the bottom of the glass column.

-

Fill the pipette with 200 mL of the surfactant solution.

-

Position the pipette vertically over the column so that the tip is at the 900 mm mark.

-

Allow the solution to run from the pipette into the column. Start the stopwatch as the solution begins to fall.

-

Once the pipette is empty, immediately record the height of the foam generated in millimeters. This is the initial foam height.

-

Record the foam height again at 1, 5, and 10-minute intervals.

-

Calculate foam stability as a percentage of the initial height remaining at each time point.

-

Perform the experiment in triplicate and report the average values.

Protocol: Antimicrobial Efficacy (Quantitative Suspension Test)

Objective: To evaluate the bactericidal activity of the surfactant against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

-

Test solutions of this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) in sterile deionized water.

-

Overnight cultures of S. aureus (e.g., ATCC 6538) and E. coli (e.g., ATCC 8739) in Tryptic Soy Broth (TSB).

-

Sterile phosphate-buffered saline (PBS).

-

Broad-spectrum chemical neutralizer (e.g., Dey-Engley Broth).

-

Tryptic Soy Agar (TSA) plates.

-

Sterile test tubes, pipettes, and incubator.

Procedure:

-

Inoculum Preparation: Centrifuge the overnight bacterial cultures, wash the pellets with PBS, and resuspend in PBS to a final concentration of approximately 1x10⁸ CFU/mL.

-

Exposure: In a sterile test tube, add 9.9 mL of the surfactant test solution. At time zero, add 0.1 mL of the prepared bacterial inoculum. Vortex for 10 seconds. This creates an initial bacterial concentration of ~1x10⁶ CFU/mL.

-

Contact Time: Incubate the mixture for a specified contact time (e.g., 60 seconds, 5 minutes).

-

Neutralization: At the end of the contact time, transfer 1 mL of the mixture into a tube containing 9 mL of Dey-Engley Broth to neutralize the antimicrobial activity of the surfactant.

-

Quantification: Prepare 10-fold serial dilutions of the neutralized suspension in PBS. Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.

-

Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.

-

Enumeration: Count the number of colonies on the plates and calculate the concentration of surviving bacteria (CFU/mL).

-

Controls: Run a parallel control using sterile water instead of the surfactant solution to determine the initial inoculum count.

-

Calculation: Calculate the log reduction in viable bacteria for each concentration and contact time compared to the control. A >3-log reduction (99.9% kill) is typically considered effective.

Toxicology and Safety Summary

This compound has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetic products when formulated to be non-sensitizing. Key toxicological findings are summarized below.

| Endpoint | Result / Observation | Source(s) |

| Acute Oral Toxicity | Considered nontoxic in acute oral studies. | [2] |

| Ocular Irritation | Results vary with concentration. A shampoo containing 28.1% Disodium Cocoamphodiacetate (a related compound) was non-irritating to the human eye at dilutions up to 10%. | [2] |

| Dermal Irritation | Generally considered mild. A cleansing cream with 5% this compound was found to be non-irritating in a Human Repeat Insult Patch Test (HRIPT). | |

| Dermal Sensitization | A diluted hair product containing 0.1% this compound did not cause sensitization in a maximization assay. However, positive patch test reactions have been observed. |

Applications

The unique combination of mildness, foaming ability, and stability in complex formulations makes this compound a versatile ingredient in a wide range of products:

-

Personal Care: Shampoos (including baby and ethnic hair products), facial cleansers, body washes, and liquid hand soaps.[6]

-

Industrial & Household Cleaners: Hard surface cleaners, metal cleaners, and high-alkaline liquid detergents where its hydrotropic properties are beneficial.

-

Specialty Applications: Used in industrial processes such as electroplating.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. This compound | Cosmetic Ingredients Guide [ci.guide]

- 5. Proving the antimicrobial spectrum of an amphoteric surfactant-sol-gel coating: a food-borne pathogen study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

Critical Micelle Concentration of Disodium Cocoamphodipropionate: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction to Disodium Cocoamphodipropionate

This compound is a multifunctional amphoteric surfactant derived from coconut fatty acids.[1][3] It is characterized by excellent hydrolytic stability, detergency, and the ability to mitigate the irritation potential of other surfactants, making it a preferred ingredient in mild cleansing products, including baby shampoos.[1] Its amphoteric nature allows for compatibility across a broad range of surfactant systems (anionic, cationic, and nonionic).[1] Chemically, it is recognized as a salt-free surfactant, often supplied as a 38-42% active solution.[1][4]

The Significance of the Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant.[5] It is defined as the specific concentration at which the addition of more surfactant to a solution leads to the formation of molecular aggregates known as micelles, rather than an increase in the monomer concentration.[5] Below the CMC, surfactant molecules primarily adsorb at interfaces, such as the air-water interface, leading to a progressive reduction in surface tension.[6] Upon reaching the CMC, the interface becomes saturated, and the surface tension remains relatively constant.[6] The formation of micelles is a critical phenomenon that dictates many of the surfactant's properties, including solubilization, detergency, and foaming capacity. Therefore, knowledge of the CMC is essential for the effective application and formulation of surfactants.[6]

Experimental Protocols for CMC Determination

The CMC of an amphoteric surfactant like this compound can be determined by monitoring a distinct change in the physicochemical properties of its aqueous solutions as a function of concentration. The most common and reliable methods are detailed below.

Surface Tensiometry

Principle: This is the most direct and widely used method for CMC determination.[7] It is based on the principle that surfactants reduce the surface tension of a solvent. As the surfactant concentration increases, surface tension decreases until the CMC is reached. Beyond this point, the surface tension remains almost constant because the interface is saturated with monomers, and excess surfactant forms micelles in the bulk phase.[6]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in high-purity, deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range expected to bracket the CMC.[8]

-

Instrument Calibration: Calibrate a tensiometer using a standard method, such as the Du Noüy ring or Wilhelmy plate technique, according to the manufacturer's instructions.[8] Ensure the platinum ring or plate is thoroughly cleaned before each measurement.

-

Measurement: Measure the surface tension of each prepared solution. It is critical to allow sufficient time for the surface tension to equilibrate before recording a value, especially for concentrations near the CMC.[8] Maintain a constant temperature throughout the experiment.

-

Data Analysis: Plot the measured surface tension values (γ) as a function of the logarithm of the surfactant concentration (log C).[7] The resulting plot will exhibit two distinct linear regions. The CMC is determined from the concentration at the intersection of the two extrapolated lines.[6]

Conductivity Measurement

Principle: This method is well-suited for ionic and amphoteric surfactants. The electrical conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, conductivity increases linearly with concentration due to the presence of individual charge-carrying monomers.[9] Above the CMC, the rate of increase in conductivity (the slope of the line) decreases. This change occurs because the newly formed micelles are larger and less mobile charge carriers, and they also bind a fraction of the counter-ions, reducing the total number of effective charge carriers.[10]

Experimental Protocol:

-

Solution Preparation: Prepare a series of this compound solutions in deionized water of known conductivity.

-

Measurement: Using a calibrated conductivity meter, measure the specific conductance of each solution at a constant, controlled temperature.

-

Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear portions with different slopes. The point of intersection of these two lines corresponds to the CMC.[11]

Fluorescence Spectroscopy

Principle: This highly sensitive technique employs a hydrophobic fluorescent probe (e.g., pyrene) that exhibits different fluorescence properties in polar (aqueous) versus non-polar (micellar core) environments.[7] In a dilute surfactant solution below the CMC, the probe resides in the polar aqueous environment. When micelles form, the probe preferentially partitions into the hydrophobic core of the micelles.[12] This change in the microenvironment of the probe leads to a distinct change in its fluorescence emission spectrum, which is used to pinpoint the CMC.[7]

Experimental Protocol:

-

Probe and Solution Preparation: Prepare a stock solution of pyrene (B120774) in a volatile organic solvent like acetone.[8] Add a small, fixed aliquot of this stock solution to a series of vials and completely evaporate the solvent to leave a thin film of pyrene.[8] Then, add the prepared aqueous surfactant solutions of varying concentrations to these vials.

-

Equilibration: Allow the solutions to equilibrate, typically overnight with gentle agitation, to ensure the complete dissolution of the pyrene probe into the surfactant solutions and to allow for micelle formation.[8]

-

Fluorescence Measurement: Excite the pyrene (typically around 335 nm) and measure the fluorescence emission spectrum for each sample using a fluorometer.[8] A key parameter to monitor is the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the pyrene emission spectrum.

-

Data Analysis: Plot the I₁/I₃ ratio as a function of surfactant concentration. A sigmoidal decrease in the ratio is typically observed. The CMC is determined from the inflection point of this curve, which marks the onset of pyrene partitioning into the micelles.[13]

Comparison of CMC Determination Methods

| Method | Principle of Detection | Suitability for Amphoterics | Advantages | Disadvantages |

| Surface Tensiometry | Change in interfacial properties (surface tension)[6] | Yes | Direct method, applicable to all surfactant types.[7] | Highly sensitive to impurities; can be time-consuming to reach equilibrium.[7] |

| Conductivity | Change in bulk electrical properties (ion mobility)[10] | Yes | Simple, rapid, and cost-effective instrumentation. | Not suitable for non-ionic surfactants; sensitive to background electrolyte concentration.[13] |

| Fluorescence | Change in microenvironment of a hydrophobic probe | Yes | Extremely sensitive, requires very small sample volumes. | Indirect method; the probe could potentially perturb micelle formation.[8] |

Generalized Experimental Workflow for CMC Determination

The logical flow for determining the CMC of a surfactant, irrespective of the specific technique employed, follows a standardized process from preparation to analysis.

Caption: A generalized experimental workflow for determining the Critical Micelle Concentration (CMC).

References

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. specialchem.com [specialchem.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 9. justagriculture.in [justagriculture.in]

- 10. scribd.com [scribd.com]

- 11. mattersofmatter.eu [mattersofmatter.eu]

- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

The Core Mechanism of Disodium Cocoamphodipropionate on Biological Membranes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) cocoamphodipropionate is a mild, amphoteric surfactant widely utilized in personal care and industrial applications for its gentle cleansing and foaming properties.[1][2] Derived from coconut oil, its interaction with biological membranes is of significant interest, particularly in understanding its low irritation potential and its effects on membrane structure and function. This technical guide delineates the theoretical mechanism of action of disodium cocoamphodipropionate on biological membranes, supported by general principles of surfactant-membrane interactions. Due to a lack of publicly available quantitative data specific to this compound, this guide provides comparative data for other mild amphoteric surfactants and outlines detailed experimental protocols for researchers to quantitatively assess its effects.

Introduction

This compound is an amphoteric surfactant, meaning its molecular structure contains both a positively and a negatively charged group, the balance of which is pH-dependent.[3] This dual-charge characteristic contributes to its mildness and complex interaction with the zwitterionic and negatively charged surfaces of biological membranes. Understanding these interactions is crucial for optimizing its use in formulations and for predicting its biological impact.

The primary mechanism of action of any surfactant on a biological membrane involves the partitioning of its monomers into the lipid bilayer. This insertion can lead to a cascade of events, including alterations in membrane fluidity, changes in membrane potential, and at higher concentrations, membrane disruption and solubilization.

Physicochemical Properties and Comparative Quantitative Data

| Parameter | Representative Amphoteric Surfactant | Typical Value Range | Significance in Membrane Interaction |

| Critical Micelle Concentration (CMC) | Cocamidopropyl Betaine | 0.05 - 0.1% w/v | Concentration at which surfactant monomers begin to form micelles. Below CMC, monomers interact with the membrane. Above CMC, micelles can solubilize the membrane.[1][4] |

| Disodium Cocoamphodiacetate | 0.1 - 0.5% w/v | A higher CMC often correlates with milder action on membranes.[5] | |

| Cytotoxicity (IC50) | Cocamidopropyl Betaine | >100 µg/mL (cell line dependent) | Concentration causing 50% inhibition of cell viability. Higher values indicate lower cytotoxicity.[6][7] |

| Lauryl Glucoside (non-ionic, for comparison) | >100 µg/mL | Provides a benchmark for mildness. |

Note: The provided values are for comparative purposes and the actual values for this compound may vary.

Mechanism of Action on Biological Membranes

The interaction of this compound with biological membranes can be described as a multi-stage process, primarily driven by the hydrophobic effect and electrostatic interactions.

Monomer Insertion and Membrane Fluidization

At concentrations below its Critical Micelle Concentration (CMC), individual molecules of this compound partition into the lipid bilayer. The hydrophobic coco-acyl tail inserts into the hydrophobic core of the membrane, while the hydrophilic head group remains at the aqueous interface.

This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity.[8] This fluidizing effect can alter the function of integral membrane proteins, such as ion channels and receptors, which are sensitive to the physical state of their lipid environment.

Alteration of Membrane Potential

As an amphoteric surfactant, the net charge of this compound is pH-dependent. The interaction of its charged headgroup with the charged surface of the cell membrane can alter the transmembrane potential.[9] This can occur through direct interaction with the membrane surface charges or by affecting the activity of ion channels. Changes in membrane potential can have significant downstream effects on cellular signaling and excitability.

Membrane Disruption and Solubilization

At concentrations above the CMC, this compound molecules aggregate to form micelles in the aqueous phase. These micelles can then act to solubilize the biological membrane by extracting phospholipids (B1166683) and integral membrane proteins, leading to the formation of mixed micelles and eventual cell lysis. The concentration at which this occurs is a key determinant of the surfactant's cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the workflows for key experimental protocols.

Caption: Proposed mechanism of action of this compound.

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Caption: Workflow for assessing changes in membrane fluidity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively assess the interaction of this compound with biological membranes.

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC is the concentration at which surfactant monomers begin to form micelles, leading to a sharp change in the physical properties of the solution. Surface tension measurement is a common method.

Protocol:

-

Prepare a stock solution of this compound (e.g., 1% w/v) in a relevant buffer (e.g., phosphate-buffered saline, PBS).

-

Perform serial dilutions of the stock solution to create a range of concentrations spanning the expected CMC.

-

Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot surface tension (mN/m) as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at the intersection of the two linear portions of the curve.

Membrane Fluidity Assay

Principle: Membrane fluidity can be assessed by measuring the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Protocol:

-

Prepare a suspension of cells (e.g., erythrocytes or a relevant cell line) or liposomes.

-

Label the membranes with DPH by incubating the suspension with a DPH solution (e.g., 2 µM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells/liposomes to remove unincorporated DPH.

-

Resuspend the labeled cells/liposomes in buffer.

-

Add varying concentrations of this compound to the suspension.

-

Incubate for a defined period (e.g., 30 minutes).

-

Measure the fluorescence anisotropy using a fluorescence spectrophotometer with polarizing filters (Excitation: ~360 nm, Emission: ~430 nm).

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), which is an indicator of cell metabolic activity and, therefore, viability.

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the surfactant. Include a vehicle control (medium only).

-

Incubate the plate for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Conclusion

This compound, as a mild amphoteric surfactant, is expected to interact with biological membranes in a concentration-dependent manner, primarily by inserting into the lipid bilayer, altering membrane fluidity and potential, and at higher concentrations, causing membrane disruption. While specific quantitative data for this surfactant is limited, the experimental protocols outlined in this guide provide a robust framework for researchers to elucidate its precise mechanism of action. Such studies are essential for the continued development of safe and effective products for a wide range of applications.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. youtube.com [youtube.com]

- 4. jrhessco.com [jrhessco.com]

- 5. specialchem.com [specialchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Dialkyl Ammonium Cationic Surfactants on the Microfluidity of Membranes Containing Raft Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of transmembrane potential on the dynamic behavior of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Disodium Cocoamphodipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium Cocoamphodipropionate is a versatile amphoteric surfactant derived from coconut oil, widely utilized in personal care products and industrial applications.[1][2] Its appeal lies in its mildness, excellent foaming properties, and stability over a broad pH range.[3][4] A thorough understanding of its molecular structure through spectroscopic analysis is crucial for formulation development, quality control, and safety assessment. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, including detailed experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Overview

This compound is primarily an imidazoline-derived surfactant.[1] The "coco" designation indicates that the lipophilic portion is a mixture of fatty acid chains derived from coconut oil, with the most common being lauric acid (C12), myristic acid (C14), and palmitic acid (C16). This inherent variability in the alkyl chain length will be reflected in the spectroscopic data.

The general workflow for the spectroscopic characterization of this compound involves sample preparation, acquisition of spectra using various techniques, and subsequent data analysis and interpretation.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the types and connectivity of hydrogen atoms in the molecule.

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Sample Preparation: 10-20 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift calibration (δ 0.00 ppm).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

Data Interpretation and Tabulation:

Due to the complexity of the commercial mixture, the ¹H NMR spectrum will exhibit broad signals. The following table summarizes the expected chemical shift regions for the key protons.

| Chemical Shift (δ, ppm) | Assignment | Multiplicity |

| ~0.8-0.9 | Terminal methyl (-CH₃) of alkyl chains | Triplet |

| ~1.2-1.4 | Methylene (B1212753) (-CH₂-)n of alkyl chains | Broad singlet |

| ~2.2-2.5 | Methylene alpha to carbonyl (-CH₂-C=O) | Multiplet |

| ~2.5-3.5 | Methylene groups of the hydrophilic head | Multiplet |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Experimental Protocol:

-

Instrument: 100 MHz ¹³C NMR Spectrometer

-

Sample Preparation: As described for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Data Interpretation and Tabulation:

The ¹³C NMR spectrum will show signals corresponding to the alkyl chain carbons and the carbons of the hydrophilic head group.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | Terminal methyl (-CH₃) of alkyl chains |

| ~22-34 | Methylene (-CH₂-)n of alkyl chains |

| ~40-60 | Methylene carbons of the hydrophilic head |

| ~170-180 | Carbonyl carbons (-C=O) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Data Interpretation and Tabulation:

The FT-IR spectrum will display absorption bands characteristic of the functional groups in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300-3500 | O-H stretching (from residual water) | Broad |

| ~2850-2960 | C-H stretching of alkyl chains | Strong |

| ~1730-1750 | C=O stretching of the carboxylate group | Strong |

| ~1560-1640 | C=N stretching of the imidazoline (B1206853) ring (if present) | Medium |

| ~1465 | C-H bending of methylene groups | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the components of the this compound mixture. Electrospray ionization (ESI) is a suitable technique for analyzing these non-volatile, ionic surfactants.

Experimental Protocol:

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.

-

Sample Preparation: The sample is diluted in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Acquisition Parameters:

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Data Interpretation and Tabulation:

The mass spectrum will show a series of peaks corresponding to the different alkyl chain lengths present in the "coco" moiety. In positive ion mode, protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ are typically observed.

| m/z (for [M+H]⁺) | Corresponding Alkyl Chain |

| Varies | C8 (Caprylyl) |

| Varies | C10 (Capryl) |

| Varies | C12 (Lauryl) |

| Varies | C14 (Myristyl) |

| Varies | C16 (Palmityl) |

| Varies | C18 (Stearyl) |

Note: The exact m/z values will depend on the specific structure of the hydrophilic head group.

Logical Relationships in Spectroscopic Data

The data from these different spectroscopic techniques are complementary and can be used to build a comprehensive picture of the molecular structure.

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

The spectroscopic characterization of this compound through NMR, FT-IR, and mass spectrometry provides a robust analytical framework for its identification, quality control, and structural elucidation. The inherent heterogeneity of the "coco" alkyl chain necessitates a multi-technique approach to fully characterize this important surfactant. The experimental protocols and data interpretation guidelines presented in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals working with this and related amphoteric surfactants.

References

Thermal Stability and Degradation Profile of Disodium Cocoamphodipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) Cocoamphodipropionate is a mild, amphoteric surfactant derived from coconut oil, widely utilized in personal care and cosmetic formulations for its excellent foaming, cleansing, and conditioning properties.[1][2][3] Its thermal stability is a critical parameter for formulation development, manufacturing, and ensuring product shelf-life and safety. This technical guide provides a comprehensive overview of the available information on the thermal stability and degradation profile of Disodium Cocoamphodipropionate. Due to a lack of specific publicly available data for this compound, this guide also draws upon information from structurally similar amphoteric surfactants and general principles of thermal decomposition to construct a plausible degradation profile. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this area.

Chemical Structure and Properties

This compound is the disodium salt of a coco-amphocarboxypropionate. Its chemical structure is characterized by a hydrophobic coconut fatty acid tail and a hydrophilic head containing both a carboxylate and a quaternary ammonium (B1175870) group, making it amphoteric.[1][4]

Table 1: General Properties of this compound

| Property | Value | Reference |

| INCI Name | This compound | [5] |

| CAS Number | 68411-57-4 | [1] |

| Appearance | Clear to hazy amber liquid (as a 38% active solution) | [2][6] |

| pH (as supplied) | 9 - 10 | [5] |

| Boiling Point (of solution) | 90 °C (194 °F) | [5] |

| Flash Point (of solution) | 61.1 - 65 °C (142.0 - 149 °F) | [5] |

| Solubility | Soluble in water | [7] |

Thermal Stability and Degradation Profile

General Stability

This compound is considered stable under normal conditions of use and storage.[8][9] It exhibits good hydrolytic stability, making it suitable for aqueous formulations.[2]

Thermal Decomposition Onset

While a precise onset temperature for the decomposition of this compound is not documented, studies on other imidazoline (B1206853) derivatives suggest that thermal degradation can commence in the range of 142°C to 405°C.[10] The actual decomposition temperature for this compound will be influenced by its specific molecular structure and the presence of impurities.

Hazardous Decomposition Products

Upon combustion, this compound is expected to produce hazardous decomposition products. Safety Data Sheets indicate that these products include:

Fumes from the product can burn when the temperature exceeds its boiling point.[11]

Inferred Degradation Pathway

Based on the structure of this compound and general principles of thermal degradation for similar surfactants, a plausible degradation pathway can be inferred. The molecule contains several susceptible bonds, including amide, ether, and carbon-nitrogen bonds. Thermal energy can induce homolytic or heterolytic cleavage of these bonds.

A likely degradation pathway would involve the initial cleavage of the fatty acyl group from the imidazoline ring, followed by the fragmentation of the imidazoline ring itself and the attached propionate (B1217596) groups. This would lead to the formation of smaller volatile molecules, consistent with the identified hazardous decomposition products.

Caption: Inferred thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and degradation profile of this compound, the following experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the dried this compound sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen, argon) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program: A dynamic heating program is typically used, for example, heating from ambient temperature to 600°C at a constant rate of 10°C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of weight loss at different temperature ranges.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the dried this compound sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

-

Temperature Program: A heating and cooling cycle is often employed. For example, heat from ambient to 200°C at 10°C/min, hold for 2 minutes, cool to ambient at 10°C/min, and then reheat to 400°C at 10°C/min. The first cycle helps to remove any thermal history.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events. The peak temperature and the enthalpy change (ΔH) for each event are determined.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of the dried this compound sample (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600°C) for a short period (e.g., 10-20 seconds) in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 40°C) followed by a temperature ramp to a high temperature (e.g., 300°C).

-

MS Detection and Identification: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries for identification.

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Summary and Recommendations

While specific quantitative data on the thermal stability of this compound is limited in public literature, a qualitative understanding of its degradation profile can be established. It is a stable molecule under normal conditions, but at elevated temperatures, it will decompose to produce oxides of carbon, nitrogen, and potentially sulfur. The onset of this decomposition is likely to be above 140°C.

For applications where thermal stability is a critical concern, it is strongly recommended that researchers and formulation scientists conduct their own thermal analysis using the techniques outlined in this guide. This will provide the specific and quantitative data necessary for robust product development and safety assessment.

Disclaimer

The information provided in this technical guide is based on a review of publicly available scientific literature and safety data sheets. The inferred degradation pathway is a theoretical model and has not been experimentally verified for this compound. The experimental protocols are provided as general guidelines and may require optimization for specific instrumentation and sample characteristics. The user of this information assumes all liability for its use.

References

- 1. US5942627A - Concentrated amphocarboxylpropionate surfactants produced from methyl acrylate and 2-alkyl imidazoline - Google Patents [patents.google.com]

- 2. This compound | Cosmetic Ingredients Guide [ci.guide]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. univarsolutions.com [univarsolutions.com]

- 6. carlroth.com [carlroth.com]

- 7. US6232496B1 - Process for the preparation of amphoacetate surfactants - Google Patents [patents.google.com]

- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 9. 2spi.com [2spi.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. hdsupplysolutions.com [hdsupplysolutions.com]

An In-Depth Technical Guide on the Interaction of Disodium Cocoamphodipropionate with Proteins and Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) cocoamphodipropionate is a mild, amphoteric surfactant derived from coconut oil, widely utilized in personal care and cosmetic formulations for its gentle cleansing and conditioning properties.[1] Despite its prevalent use, detailed quantitative data on its specific interactions with biological macromolecules such as proteins and lipids are scarce in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the principles governing these interactions, leveraging data from analogous, well-studied surfactants to illustrate the fundamental concepts. Furthermore, this guide presents detailed experimental protocols for key analytical techniques and visualizes interaction pathways and workflows to facilitate further research into the behavior of disodium cocoamphodipropionate and other amphoteric surfactants.

Introduction to this compound

This compound is an amphoteric surfactant, meaning its molecular structure contains both a positively and a negatively charged group, allowing it to act as either an anionic or a cationic surfactant depending on the pH of the solution.[1] This characteristic contributes to its mildness and makes it suitable for sensitive skin applications.[1] Its functions in formulations include cleansing, foaming, and conditioning of hair and skin.[1]

The primary interactions of surfactants with proteins and lipids are driven by a combination of electrostatic and hydrophobic forces. With proteins, surfactants can bind to specific sites or induce conformational changes, including unfolding. In the context of skin, these interactions can affect the integrity of keratin (B1170402) and other structural proteins. With lipids, surfactants can intercalate into lipid bilayers, altering their fluidity and permeability, and at higher concentrations, can lead to the solubilization of the lipid membrane into micelles. Understanding these interactions is crucial for optimizing formulation efficacy and ensuring product safety.

Quantitative Data on Surfactant-Protein and Surfactant-Lipid Interactions

Due to the limited availability of specific quantitative data for this compound, this section presents data from well-characterized anionic (Sodium Dodecyl Sulfate - SDS) and cationic (Cetyl Trimethyl Ammonium Bromide - CTAB) surfactants to exemplify the types of interactions and the methodologies used to study them. These examples serve as a proxy to understand the potential behavior of amphoteric surfactants.

Table 1: Thermodynamic Parameters of Surfactant Interaction with Bovine Serum Albumin (BSA) as Determined by Isothermal Titration Calorimetry (ITC)

| Surfactant | Binding Sites (n) | Association Constant (K_a) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) |

| SDS (High Affinity Sites) | ~8 | 1.0 x 10⁵ | -1.5 | +18 |

| SDS (Low Affinity Sites) | ~35 | 1.2 x 10⁴ | -0.5 | +17 |

| CTAB | 12 | 2.5 x 10⁴ | -2.3 | +15 |

Note: Data is illustrative and compiled from typical values found in literature for anionic and cationic surfactants interacting with BSA. Actual values can vary based on experimental conditions such as pH, temperature, and buffer composition.

Table 2: Effect of Surfactants on the Secondary Structure of Bovine Serum Albumin (BSA) as Determined by Circular Dichroism (CD) Spectroscopy

| Surfactant Concentration | % α-Helix (Control) | % α-Helix (SDS) | % α-Helix (CTAB) |

| Below CMC | ~60% | ~55% | ~58% |

| At CMC | ~60% | ~40% | ~45% |

| Above CMC | ~60% | ~30% | ~35% |

Note: This table provides representative data illustrating the unfolding of a model protein in the presence of surfactants. The extent of unfolding is dependent on the specific protein and surfactant, as well as the experimental conditions.

Table 3: Critical Micelle Concentration (CMC) of Various Surfactants

| Surfactant | CMC (mM) | Method of Determination |

| Sodium Dodecyl Sulfate (SDS) | 8.2 | Surface Tensiometry, Conductivity |

| Cetyl Trimethyl Ammonium Bromide (CTAB) | 0.92 | Fluorescence Spectroscopy |

| Disodium Cocoamphodiacetate | ~6 | Surface Tensiometry |

Note: The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the sharp change in physicochemical properties at the onset of micelle formation.[2][3][4][5][6]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction of surfactants with proteins and lipids.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of surfactant-protein or surfactant-lipid interactions.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the protein (e.g., 0.1 mM Bovine Serum Albumin) or lipid vesicles (e.g., 1 mM Dimyristoyl-sn-glycero-3-phosphocholine - DMPC) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

-

Prepare a concentrated solution of this compound (e.g., 10 mM) in the identical buffer.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Fill the sample cell with the protein or lipid solution and the injection syringe with the surfactant solution.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 5-10 µL) of the surfactant solution into the sample cell.

-

Allow the system to reach equilibrium after each injection, monitoring the heat change.

-

Continue the titration until the binding sites are saturated, indicated by a return of the heat of reaction to the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.

-

Subtract the heat of dilution, determined from control titrations (surfactant into buffer).

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or multi-site binding model) to extract the thermodynamic parameters: n (stoichiometry), K_a (association constant), and ΔH (enthalpy change). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

Circular Dichroism (CD) Spectroscopy

Objective: To investigate changes in the secondary structure of a protein upon interaction with a surfactant.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein (e.g., 0.1 mg/mL keratin or collagen) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers with low chloride concentrations are preferred to minimize absorbance in the far-UV region.

-

Prepare a series of surfactant solutions of varying concentrations (below and above the expected CMC) in the same buffer.

-

Mix the protein solution with the surfactant solutions to achieve the desired final concentrations.

-

-

Instrumentation and Setup:

-

Use a CD spectropolarimeter.

-

Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements (190-260 nm).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the protein solution in the absence of the surfactant.

-

Record the CD spectra of the protein-surfactant mixtures.

-

Maintain a constant temperature using a Peltier temperature controller.

-

-

Data Analysis:

-

Subtract the buffer baseline from each sample spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the spectra using deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil).[7][8]

-

Compare the secondary structure content of the protein in the presence and absence of the surfactant to assess conformational changes.[9][10][11]

-

Fluorescence Spectroscopy

Objective: To monitor the binding of a surfactant to a protein and potential conformational changes by observing changes in the fluorescence of intrinsic (tryptophan, tyrosine) or extrinsic fluorescent probes.

Methodology:

-

Sample Preparation:

-

Prepare a protein solution (e.g., 5 µM BSA) in a suitable buffer.

-

Prepare a concentrated stock solution of this compound in the same buffer.

-

If using an extrinsic probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS), add it to the protein solution at a low concentration (e.g., 10 µM).

-

-

Instrumentation and Setup:

-

Use a fluorescence spectrophotometer.

-

Set the excitation wavelength appropriate for the fluorophore (e.g., ~295 nm for tryptophan, ~350 nm for ANS).

-

Set the emission wavelength range to be scanned (e.g., 300-400 nm for tryptophan, 400-600 nm for ANS).

-

-

Titration:

-

Place the protein solution (with or without the extrinsic probe) in a cuvette.

-

Record the initial fluorescence spectrum.

-

Add small aliquots of the concentrated surfactant solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Monitor changes in fluorescence intensity and the wavelength of maximum emission (λ_max).

-

A blue shift (decrease in λ_max) in tryptophan fluorescence suggests the residue is moving to a more hydrophobic environment, which can occur during initial binding or conformational changes.

-

An increase in ANS fluorescence indicates the exposure of hydrophobic binding sites on the protein.

-

Plot the change in fluorescence intensity or λ_max as a function of surfactant concentration to determine the binding profile and potentially estimate binding constants.

-

Small-Angle Neutron Scattering (SANS)

Objective: To characterize the structure of surfactant micelles and the effect of the surfactant on the structure of lipid bilayers or protein-surfactant complexes.

Methodology:

-

Sample Preparation:

-

For lipid interaction studies, prepare unilamellar vesicles (e.g., by extrusion) of a model lipid (e.g., DMPC or a mixture mimicking stratum corneum lipids) in D₂O-based buffer.

-

Prepare a solution of this compound in the same D₂O buffer.

-

For contrast variation experiments, use deuterated lipids or surfactants.

-

Mix the lipid vesicles with the surfactant solution at various concentrations.

-

-

Instrumentation and Setup:

-

Use a SANS instrument at a neutron source facility.

-

Select an appropriate range of scattering vectors (q) to probe the length scales of interest (typically 1-100 nm).

-

-

Data Acquisition:

-

Acquire scattering data for the buffer (D₂O), the lipid vesicles alone, the surfactant solution alone, and the lipid-surfactant mixtures.

-

Data acquisition times will vary depending on the sample and instrument but are typically in the range of minutes to hours.

-

-

Data Analysis:

-

Perform standard data reduction, including background subtraction and normalization.

-